
2-(2-Chloro-1H-imidazol-1-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-1H-imidazol-1-yl)ethan-1-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-1H-imidazol-1-yl)ethan-1-amine typically involves the reaction of 2-chloroimidazole with ethylenediamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products:
Oxidation: Formation of imidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups replacing the chloro group.
Applications De Recherche Scientifique
2-(2-Chloro-1H-imidazol-1-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-1H-imidazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes or block receptor sites, leading to a therapeutic effect. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-(1H-Imidazol-1-yl)ethanamine: Similar structure but lacks the chloro group.
2-(2-Nitro-1H-imidazol-1-yl)ethanamine: Contains a nitro group instead of a chloro group.
2-(1H-Imidazol-1-yl)ethanol: Contains a hydroxyl group instead of an amine group.
Uniqueness: 2-(2-Chloro-1H-imidazol-1-yl)ethan-1-amine is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The chloro group can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the presence of the chloro group may enhance the compound’s antimicrobial properties compared to its non-chlorinated counterparts.
Propriétés
Formule moléculaire |
C5H8ClN3 |
|---|---|
Poids moléculaire |
145.59 g/mol |
Nom IUPAC |
2-(2-chloroimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C5H8ClN3/c6-5-8-2-4-9(5)3-1-7/h2,4H,1,3,7H2 |
Clé InChI |
JZGCQNRSOCZUTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=N1)Cl)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


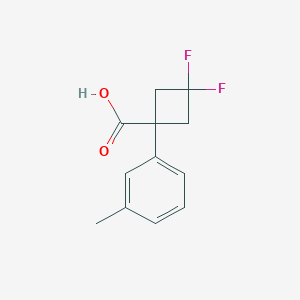
![2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclohexan-1-amine](/img/structure/B13244058.png)
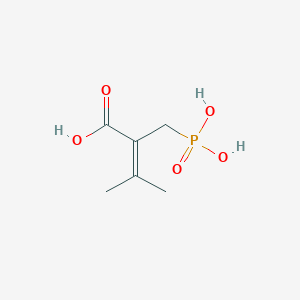
![2-Bromo-6-{[(pentan-3-yl)amino]methyl}phenol](/img/structure/B13244071.png)
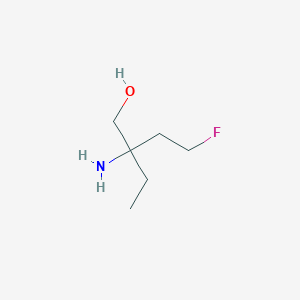
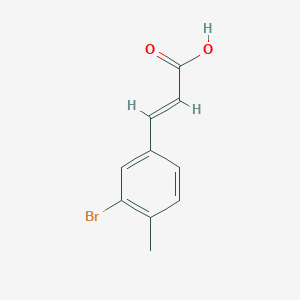
![8-(3-Nitrophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13244107.png)
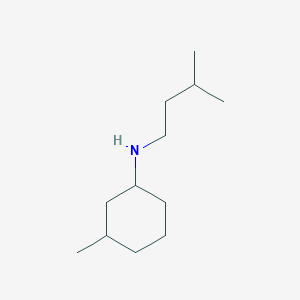
![5-(Azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B13244124.png)
![N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine](/img/structure/B13244125.png)
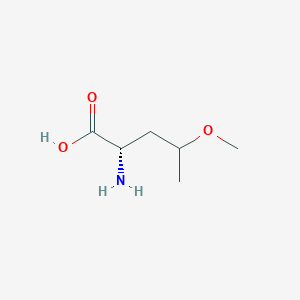
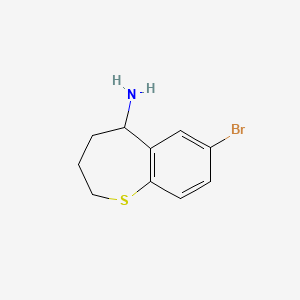
![2-Methyl-1-[(3-methylcyclopentyl)amino]propan-2-ol](/img/structure/B13244132.png)

